2-hydroxyethyl 2-methylpropanoate

Descripción

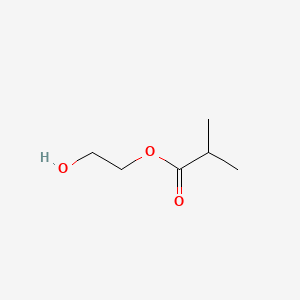

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKXVQRVZUYDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219577 | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-58-1 | |

| Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxyethyl 2 Methylpropanoate and Its Functionalized Derivatives

Chemo-Synthetic Routes for Ester Formation

The synthesis of 2-hydroxyethyl 2-methylpropanoate (B1197409), a key monomer in various material applications, is primarily achieved through esterification, a fundamental reaction in organic chemistry. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative.

Esterification Reactions Involving 2-Hydroxyethanol and 2-Methylpropanoic Acid Derivatives

The most direct route to 2-hydroxyethyl 2-methylpropanoate is the Fischer esterification of 2-hydroxyethanol (ethylene glycol) with 2-methylpropanoic acid (isobutyric acid). This reaction is an acid-catalyzed equilibrium process where the alcohol and carboxylic acid react to form an ester and water. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the product side, the reaction is often carried out with an excess of one reactant, typically the alcohol, and with the continuous removal of water. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Various acid catalysts can be employed for this esterification, with concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) being common choices. masterorganicchemistry.comaskfilo.com The reaction conditions typically involve heating the mixture to reflux to achieve a reasonable reaction rate. askfilo.com

| Reactants | Catalyst | Key Conditions | Products |

| 2-Hydroxyethanol, 2-Methylpropanoic acid | H₂SO₄ or TsOH | Heating under reflux, removal of water | This compound, Water |

An alternative to using the carboxylic acid directly is to employ a more reactive derivative, such as an acid chloride or acid anhydride. For instance, the reaction of 2-hydroxyethanol with 2-methylpropanoyl chloride would proceed readily, even without a strong acid catalyst, to form the desired ester and hydrochloric acid.

Targeted Introduction of Functional Groups for Derivative Synthesis

The versatility of this compound as a monomer can be significantly expanded by introducing various functional groups into its structure. These functionalized derivatives are crucial for synthesizing polymers with tailored properties. One common strategy is to perform chemical modifications on the parent molecule.

Post-polymerization modification is a powerful technique where functional groups are introduced into a polymer chain that already contains this compound units. rsc.orgutexas.edunih.gov The hydroxyl group of the monomer unit provides a convenient handle for a variety of chemical transformations. For example, it can be esterified with other carboxylic acids to introduce new functionalities. researchgate.netresearchgate.net

Another advanced approach for creating functionalized derivatives is through "click chemistry." nih.gov This involves introducing a reactive handle, such as an azide or an alkyne, onto the this compound molecule. This "clickable" monomer can then be efficiently and selectively reacted with other molecules containing a complementary functional group to create a wide array of derivatives. nih.gov For instance, an azide-functionalized derivative could be synthesized and subsequently reacted with various alkynes via an azide-alkyne cycloaddition reaction. nih.gov

Synthesis of Specific Functionalized Derivatives for Materials Science

In the field of materials science, particularly in polymer chemistry, specific functionalized derivatives of this compound are of great interest as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Brominated this compound Derivatives

2-Hydroxyethyl 2-bromo-2-methylpropanoate, also known as HEBIB, is a widely used ATRP initiator. chemsrc.comtcichemicals.com Its synthesis is typically achieved through the esterification of 2-hydroxyethanol with 2-bromo-2-methylpropanoic acid or its more reactive derivative, 2-bromo-2-methylpropanoyl bromide. cymitquimica.com

The reaction between 2-hydroxyethanol and 2-bromo-2-methylpropanoic acid is an acid-catalyzed esterification, similar to the synthesis of the parent compound. cymitquimica.com However, due to the presence of the bromine atom, milder reaction conditions may be preferred to avoid potential side reactions.

A more common and efficient laboratory-scale synthesis involves the reaction of 2-hydroxyethanol with 2-bromo-2-methylpropanoyl bromide. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrobromic acid byproduct. The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the acid bromide.

| Reactant 1 | Reactant 2 | Solvent/Base | Key Conditions | Product |

| 2-Hydroxyethanol | 2-Bromo-2-methylpropanoic acid | Acid catalyst | Heating | 2-Hydroxyethyl 2-bromo-2-methylpropanoate |

| 2-Hydroxyethanol | 2-Bromo-2-methylpropanoyl bromide | Pyridine or Triethylamine | Low temperature (0 °C) | 2-Hydroxyethyl 2-bromo-2-methylpropanoate |

HEBIB can be further modified to create bifunctional or multi-functional initiators for the synthesis of complex polymer architectures. A significant area of research involves the incorporation of a disulfide bond into the initiator structure. sigmaaldrich.comcmu.edu Polymers synthesized using such initiators will contain a disulfide linkage, which can be cleaved under reducing conditions. This feature is highly desirable for applications such as drug delivery and the creation of self-healing materials.

One synthetic route to a disulfide-containing initiator involves the reaction of HEBIB with a disulfide-containing dicarboxylic acid or its derivative. Alternatively, a common approach is to first synthesize a disulfide-containing diol, which is then esterified with 2-bromo-2-methylpropanoyl bromide. For example, bis(2-hydroxyethyl) disulfide can be reacted with two equivalents of 2-bromo-2-methylpropanoyl bromide in the presence of a base to yield a difunctional ATRP initiator with a central disulfide bond.

The synthesis of a bis-sulfone ATRP initiator has also been reported as a strategy for creating polymers for disulfide conjugation. nih.govrsc.orgrsc.org This initiator is designed to react with the disulfide bonds of proteins, such as antibodies, after a mild reduction step. nih.govrsc.org This allows for the site-specific conjugation of polymers to biomolecules. nih.govrsc.org

| Precursor | Reagent | Key Feature | Application |

| Bis(2-hydroxyethyl) disulfide | 2-Bromo-2-methylpropanoyl bromide | Difunctional ATRP initiator with a cleavable disulfide bond | Synthesis of degradable polymers |

| HEBIB | Disulfide-containing dicarboxylic acid | Bifunctional initiator | Synthesis of block copolymers with a cleavable linkage |

| N/A | Bis-sulfone alkyl bromide initiator | Capable of inserting into disulfide bonds of antibodies | Polymer-protein conjugation |

Thioester this compound Derivatives

Thioester derivatives of this compound are crucial intermediates in various polymerization techniques, particularly in the synthesis of controlled polymer architectures. Their preparation involves the introduction of a thiocarbonylthio group, which is characteristic of Reversible Addition-Fragmentation Chain-Transfer (RAFT) agents.

Preparation of Reversible Addition-Fragmentation Chain-Transfer (RAFT) Agents

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. The control is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound. The general structure of a RAFT agent consists of a thiocarbonylthio core with a stabilizing Z-group and a reinitiating R-group.

The synthesis of RAFT agents derived from this compound would involve the introduction of a dithioester or trithiocarbonate functionality. While specific literature on the synthesis of RAFT agents directly from this compound is not abundant, the preparation can be extrapolated from established methods for similar hydroxy-functionalized monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA).

A common approach involves the reaction of a suitable dithiobenzoate or trithiocarbonate precursor with a functionalized derivative of this compound. For instance, a dithiobenzoate RAFT agent bearing a hydroxyl group can be synthesized, which can then be used to initiate the polymerization of various monomers, leading to polymers with terminal hydroxyl groups.

One reported synthesis of a dithiobenzoate-type RAFT agent with hydroxyl groups at both terminals, 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD), demonstrates a viable synthetic strategy. This approach addresses challenges such as unexpected polymer cleavage that can occur with certain trithiocarbonate-type RAFT agents.

The synthesis of trithiocarbonate RAFT agents is also well-established and can be adapted for the desired compound. Efficient methods for synthesizing trithiocarbonate RAFT agents, RSC(S)SR', often involve the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent. For a hydroxyl-functionalized RAFT agent, a protected thiol containing a hydroxyl group could be used, or the hydroxyl group could be introduced in a subsequent step.

The choice of the Z and R groups in the RAFT agent is critical as it determines the reactivity and effectiveness of the agent in controlling the polymerization of specific monomers. For methacrylates, dithiobenzoates and trithiocarbonates are generally effective.

Table 1: Examples of Synthetic Approaches for Functionalized RAFT Agents

| RAFT Agent Type | Synthetic Strategy | Key Reactants | Reference |

| Dithiobenzoate with Hydroxyl Groups | Synthesis of a novel dithiobenzoate CTA with hydroxyl groups at both terminals. | 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) | nih.gov |

| Trithiocarbonate | One-pot reaction using a resin, carbon disulfide, and an alkyl halide. | Amberlyst-A26(OH) resin, Carbon disulfide, Alkyl halide | nih.gov |

| Functional Trithiocarbonate | Coupling of an acid-functionalized trithiocarbonate with a multifunctional core. | Acid-functionalized trithiocarbonate, Trifunctional core, EDCI | researchgate.net |

Biocatalytic Approaches to Related Hydroxy-Methylpropanoate Esters and Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of hydroxy-methylpropanoate esters. Enzymes, particularly lipases, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions with high chemo-, regio-, and stereoselectivity.

Enzyme-Catalyzed Esterification and Transesterification Reactions

The synthesis of this compound and related esters can be achieved through enzyme-catalyzed esterification of 2-methylpropanoic acid with ethylene (B1197577) glycol or via transesterification of a 2-methylpropanoate ester with ethylene glycol. Lipases are the most commonly employed biocatalysts for these transformations.

These reactions are typically carried out in non-aqueous solvents or in solvent-free systems to shift the reaction equilibrium towards ester synthesis and to avoid enzymatic hydrolysis of the product. The choice of lipase, reaction medium, temperature, and substrate ratio are critical parameters that influence the reaction rate and final yield. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin), are often preferred due to their enhanced stability and reusability.

For instance, the lipase-catalyzed synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester, has been successfully demonstrated in a solvent-free medium using Novozym® 435. High conversions were achieved by optimizing the reaction temperature and substrate molar ratio. Similarly, the enzymatic synthesis of ethylene glycol oleate from oleic acid and ethylene glycol has been optimized, achieving conversions above 99%. These examples highlight the potential of lipase-catalyzed reactions for the efficient production of various esters, including hydroxy-methylpropanoate esters.

Transesterification, or alcoholysis, is another viable enzymatic route. In this process, an existing ester reacts with an alcohol to form a new ester. For the synthesis of this compound, this would involve the reaction of an alkyl 2-methylpropanoate (e.g., methyl 2-methylpropanoate) with ethylene glycol, catalyzed by a lipase.

Table 2: Enzyme-Catalyzed Synthesis of Related Esters

| Ester Product | Enzyme | Reaction Type | Key Parameters | Conversion/Yield | Reference |

| 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | Esterification | Solvent-free, 70-80°C, excess alcohol | 97-99% | mdpi.com |

| Ethylene glycol oleate | Candida antarctica lipase (NS 88011) | Esterification | Solvent-free, 70°C, 600 rpm, 1:2 acid:alcohol ratio | >99% | unife.it |

| Pentyl 2-methylpropanoate | Candida cylindracea lipase | Esterification | Non-aqueous medium, 35°C, optimized substrate ratio | ~92% | researchgate.net |

| Ethylene glycol esters from used soybean oil | Not specified | Hydroesterification | Not specified | Not specified | dntb.gov.ua |

Stereoselective Biocatalytic Synthesis of Chiral Hydroxy Esters (e.g., (S)-Methyl 3-hydroxy-2-methylpropanoate analogues)

The synthesis of enantiomerically pure chiral hydroxy esters is of significant interest, particularly in the pharmaceutical industry, as these compounds are valuable building blocks for complex molecules. Biocatalysis provides a powerful tool for achieving high stereoselectivity in the synthesis of these compounds.

One important example is the synthesis of (S)- and (R)-methyl 3-hydroxy-2-methylpropanoate, often referred to as "Roche ester" analogues. These chiral building blocks can be produced through various biocatalytic methods, including the asymmetric reduction of prochiral substrates and the kinetic resolution of racemic mixtures.

Enoate reductases from the 'old yellow enzyme' (OYE) family have been successfully employed for the asymmetric bioreduction of methyl 2-(hydroxymethyl)acrylate and its derivatives. This reaction yields (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantiomeric excess (ee), often exceeding 99%. The choice of O-protective group on the substrate can influence the reaction rate but has little effect on the high stereoselectivity.

Lipases are also extensively used for the kinetic resolution of racemic hydroxy esters. In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers. For example, the lipase-catalyzed hydrolysis of racemic esters of 3-hydroxy-3-phenylpropanonitrile has been investigated for the preparation of a pure (S)-enantiomer, a key intermediate in the synthesis of fluoxetine. Similarly, various lipases have been screened for the resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate, with lipase from Burkholderia cepacia showing excellent results.

Table 3: Stereoselective Biocatalytic Synthesis of Chiral Hydroxy Esters

| Target Compound | Enzyme/Biocatalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| (R)-Methyl 3-hydroxy-2-methylpropionate | Enoate reductases (OYE family) | Asymmetric bioreduction | Methyl 2-(hydroxymethyl)acrylate | >99% | researchgate.net |

| (2R,3S)-3-Amino-3-phenyl-2-hydroxy-propionate | Lipase from Burkholderia cepacia (PS IM) | Kinetic hydrolysis | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | 100% | mdpi.com |

| Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Novozym 435 | Desymmetrization (hydrolysis) | Diethyl 2-(benzyloxy)-2-isopropylmalonate | 99% | tandfonline.com |

| (S)-3-Hydroxy-3-phenylpropanonitrile | Lipase from Pseudomonas fluorescens | Kinetic resolution (transesterification) | Racemic 3-hydroxy-3-phenylpropanonitrile | 79.5% | researchgate.net |

Environmental Fate and Biotransformation Studies

Degradation Pathways in Environmental Compartments

The environmental persistence and degradation of 2-hydroxyethyl 2-methylpropanoate (B1197409) are governed by its interactions within different environmental spheres, including water and the atmosphere.

Research on structurally related methacrylates and acrylates indicates that the ester linkage is susceptible to cleavage under both acidic and alkaline conditions, while being relatively stable at neutral pH. researchgate.net For instance, studies on the structurally similar butyl acrylate (B77674) show that its hydrolytic half-life is significantly shorter under basic conditions. At a pH of 11, the half-life is approximately 4 hours, whereas at pH 7 and 8, the half-lives extend to 4 years and 150 days, respectively. chemicalbook.comnih.gov Similarly, 2-hydroxyethyl 2-methylprop-2-enoate (HEMA) is known to undergo rapid hydrolysis in dilute alkaline solutions. researchgate.net In acidic solutions, the rate of HEMA hydrolysis increases with temperature. researchgate.net

Based on these findings, 2-hydroxyethyl 2-methylpropanoate is expected to be stable in neutral aqueous environments but will likely undergo accelerated degradation through hydrolysis under strongly acidic or, particularly, basic conditions.

Interactive Data Table: pH-Dependent Hydrolysis of a Structurally Similar Ester (Butyl Acrylate)

| pH Level | Hydrolytic Half-life | Reference |

|---|---|---|

| 7 | 4 years | chemicalbook.comnih.gov |

| 8 | 150 days | chemicalbook.comnih.gov |

| 9 | 15 days | chemicalbook.comnih.gov |

| 11 | 4 hours | chemicalbook.comnih.gov |

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically produced hydroxyl radicals (•OH). copernicus.orgchempedia.info For this compound, which is expected to exist as a vapor in the atmosphere due to its likely volatility, this reaction is the principal degradation pathway. chemicalbook.comnih.gov

Direct kinetic data for the reaction of this compound with •OH radicals is scarce. However, studies on analogous saturated esters provide reliable estimates. The rate coefficient for the reaction of OH radicals with methyl 2-methylpropanoate has been determined over a range of temperatures. nih.gov This data allows for the estimation of the atmospheric lifetime of similar esters. The reaction proceeds via H-atom abstraction from the alkyl groups.

The rate constant for the vapor-phase reaction of HEMA with hydroxyl radicals is estimated to be 2.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 16 hours, assuming an atmospheric •OH concentration of 5 x 10⁵ radicals/cm³. nih.gov Given the structural similarity, this compound is expected to have a comparable, and relatively short, atmospheric lifetime, indicating it would be rapidly removed from the troposphere and would not persist or contribute significantly to long-range atmospheric transport.

Interactive Data Table: Atmospheric Reaction Rate Coefficients for Analogous Esters with •OH Radicals at 296 K

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Ethyl Propanoate | (2.14 ± 0.21) × 10⁻¹² | researchgate.net |

| Methyl 2-methylpropanoate | Value determined over 243-372 K range | nih.gov |

| Ethyl n-butanoate | Value determined over 243-372 K range | nih.gov |

| 2-hydroxyethyl 2-methylprop-2-enoate (HEMA) (Estimated) | 2.4 x 10⁻¹¹ | nih.gov |

Biotransformation Potential and Mechanisms

Biotransformation is a critical process in the environmental degradation of organic compounds, involving enzymatic and microbial activities that break down the chemical structure.

The ester bond in this compound is a prime target for enzymatic attack by hydrolases, particularly esterases and lipases, which are ubiquitous in biological systems. These enzymes catalyze the cleavage of ester bonds, a fundamental reaction in the metabolism of many natural and synthetic compounds. chemicalbook.com

While direct studies on this compound are lacking, research on HEMA demonstrates this susceptibility. In an in vitro study using nonspecific porcine liver esterase, HEMA was readily hydrolyzed. oecd.orgindustrialchemicals.gov.au Over 80% of the compound was hydrolyzed within a 24-hour period, with a calculated half-life for the enzymatic hydrolysis of just 9.3 hours. oecd.orgindustrialchemicals.gov.au The degradation products were identified as methacrylic acid and ethylene (B1197577) glycol. oecd.orgindustrialchemicals.gov.au

This rapid enzymatic cleavage suggests that this compound would also be readily degraded by esterases present in various organisms and environmental matrices. The enzymatic hydrolysis would cleave the ester linkage to yield 2-hydroxy-2-methylpropanoic acid and ethylene glycol .

The ultimate fate of this compound in the environment is closely linked to its biodegradability by microorganisms. Studies on analogous compounds indicate a high potential for microbial degradation.

In a standard biodegradability test (Japanese MITI test) using an activated sludge inoculum, HEMA achieved 92-100% of its theoretical biochemical oxygen demand (BOD) within two weeks. nih.gov This result classifies HEMA as readily biodegradable and implies that its saturated counterpart, this compound, would likely exhibit similar behavior.

Further evidence comes from studies on other hydroxyethyl (B10761427) esters. For example, the bacterium Enterobacter sp. HY1 was found to degrade bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). nih.gov The metabolic pathway involved the initial hydrolysis of one ester bond to form mono-(2-hydroxyethyl) terephthalate (MHET), which was then further hydrolyzed to terephthalic acid. nih.gov This demonstrates a clear microbial pathway for the cleavage of a 2-hydroxyethyl ester linkage, a process mediated by a specific bacterial esterase. nih.gov

Based on this evidence, the biodegradation pathway for this compound would predictably begin with microbial esterases hydrolyzing the compound into 2-hydroxy-2-methylpropanoic acid and ethylene glycol . Both of these smaller molecules are known to be readily assimilated into central microbial metabolic pathways.

Interactive Data Table: Biodegradation Data for a Structurally Similar Compound (HEMA)

| Test Type | Inoculum | Duration | Result (% of Theoretical BOD) | Reference |

|---|---|---|---|---|

| Japanese MITI Test | Activated Sludge | 2 weeks | 92-100% | nih.gov |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-hydroxyethyl 2-methylpropanoate in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves inspected for integrity before use, and avoid skin contact by employing proper glove removal techniques .

- Wear a full-body chemical-resistant suit and respiratory protection if aerosolization or high concentrations are anticipated .

- In case of skin contact, immediately remove contaminated clothing, rinse with water for 15 minutes, and seek medical attention if irritation persists .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer :

- Key properties include molecular weight (194.23 g/mol), molecular formula (C₆H₁₀O₃), and functional groups (ester and hydroxyl), which influence solubility and reactivity .

- Boiling point (328.5°C at 760 mmHg) and density (1.1 g/cm³) dictate distillation and storage conditions .

Q. What are common enzymatic and chemical synthesis routes for this compound?

- Methodological Answer :

- Enzymatic : Lipase-catalyzed esterification in non-aqueous media using 2-methylpropanoic acid and ethylene glycol, optimized via pH control (5.0–7.0) and temperature (40–60°C) .

- Chemical : Acid-catalyzed Fischer esterification with sulfuric acid as a catalyst, requiring reflux conditions and anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound?

- Methodological Answer :

- Use a 5-level-5-factor central composite rotatable design to test variables: enzyme loading (1–5% w/w), substrate molar ratio (1:1–1:3), temperature (30–70°C), agitation speed (100–300 rpm), and reaction time (12–48 hours) .

- Analyze variance (ANOVA) to identify significant factors (e.g., enzyme loading and temperature contribute >70% to yield variance) and derive a quadratic model for yield prediction .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?

- Methodological Answer :

- NMR : Assign peaks using ¹H (δ 1.11–1.12 ppm for methyl groups; δ 4.20–4.30 ppm for hydroxyethyl protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .

- IR : Identify ester C=O stretching (1720–1740 cm⁻¹) and hydroxyl O-H stretching (3400–3600 cm⁻¹). Compare with reference spectra (e.g., NIST Standard Reference Data) to validate purity .

- Resolution of contradictions : Cross-validate NMR and IR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.15) .

Q. How are impurities in this compound identified for pharmaceutical applications?

- Methodological Answer :

- Chromatography : Use HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) and mobile phase (acetonitrile:water, 70:30 v/v) at 1.0 mL/min. Detect impurities at 210 nm .

- Reference standards : Compare retention times and spectral data with certified impurities (e.g., ethylphenidate hydrochloride for residual catalyst detection) .

- Quantification : Apply calibration curves for impurities (LOD: 0.05% w/w; LOQ: 0.15% w/w) using area normalization .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted ester hydrolysis during functionalization .

- Temperature control : Maintain reactions below 60°C to avoid thermal decomposition of the ester group .

- Catalyst selection : Employ immobilized Candida antarctica lipase B (CAL-B) to enhance regioselectivity and reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.